[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid
Overview
Description
Preparation Methods
The synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with glycine in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where
Biological Activity
[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a compound of interest due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a fluorobenzenesulfonyl group that is likely responsible for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its reactivity and binding affinity to proteins, potentially modulating enzymatic activities or signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes, suggesting that this compound may exhibit similar properties .
Biological Activity Overview
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits potential antimicrobial properties against various bacterial strains. |
Anti-inflammatory | May modulate inflammatory responses through cytokine regulation. |
Enzyme Inhibition | Potential inhibition of metabolic enzymes, affecting cellular metabolism. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that related sulfonamide compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, indicating potential for clinical applications in infection control .
- Anti-inflammatory Effects : Research has shown that compounds with similar structural motifs can reduce inflammation markers in vitro. For example, a related compound was found to downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for reducing inflammation .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could potentially inhibit enzymes involved in amino acid metabolism. This was supported by kinetic studies showing altered enzyme activity in the presence of the compound .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIAFIJPSFZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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